molecular formula C7H13N3OS B039130 4-formyl-N-methylpiperazine-1-carbothioamide CAS No. 113049-34-6

4-formyl-N-methylpiperazine-1-carbothioamide

Cat. No. B039130
M. Wt: 187.27 g/mol
InChI Key: DMHDHAVZJJCKSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 4-formyl-N-methylpiperazine-1-carbothioamide, involves multi-step chemical reactions that yield various bioactive molecules. In studies, researchers have detailed methodologies for synthesizing piperazine derivatives, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired chemical structures with potential pharmacological activities (Jiang et al., 2007).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and reactivity of compounds. X-ray crystallography and molecular modeling studies, such as those conducted on related piperazine derivatives, provide insight into the conformational preferences and molecular arrangements that could influence the compound's interactions and stability (Plazzi et al., 1997).

Chemical Reactions and Properties

Piperazine derivatives are known for their versatile chemical reactivity, enabling the formation of a wide range of compounds with varied biological activities. The reactivity of the thioamide group in 4-formyl-N-methylpiperazine-1-carbothioamide, for example, is a key factor in its chemical transformations and the synthesis of novel derivatives with potential therapeutic properties (Al-Mutairi et al., 2019).

Physical Properties Analysis

The physical properties of 4-formyl-N-methylpiperazine-1-carbothioamide, such as solubility, melting point, and stability, are critical for its application in different domains. These properties are influenced by the molecular structure and can be determined through various analytical techniques, including spectroscopy and thermal analysis, providing essential information for the compound's practical use and handling (Rehman et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under different conditions, are pivotal for the compound's applications in synthesis and material science. Studies on similar piperazine derivatives highlight the importance of understanding these chemical properties to exploit the compound's full potential in creating new materials or drugs with desired functionalities (Al-Abdullah et al., 2015).

properties

IUPAC Name

4-formyl-N-methylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-8-7(12)10-4-2-9(6-11)3-5-10/h6H,2-5H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHDHAVZJJCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397245
Record name SBB062297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formyl-N-methylpiperazine-1-carbothioamide

CAS RN

113049-34-6
Record name SBB062297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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